molecular formula C22H25N5O3 B6453621 2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549028-98-8

2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6453621
CAS No.: 2549028-98-8
M. Wt: 407.5 g/mol
InChI Key: KGOUBSJFLBNKGR-UHFFFAOYSA-N
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Description

The compound 2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (hereafter referred to as Compound A) is a heterocyclic molecule with a pyrimidine core substituted at two positions:

  • Position 2: A piperidin-4-yloxy group, where the piperidine ring is further modified by a (2,3-dihydro-1,4-benzodioxin-6-yl)methyl substituent.
  • Position 5: A 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-26-15-18(13-25-26)17-11-23-22(24-12-17)30-19-4-6-27(7-5-19)14-16-2-3-20-21(10-16)29-9-8-28-20/h2-3,10-13,15,19H,4-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOUBSJFLBNKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patents and Crystal Studies

The following compounds share structural motifs with Compound A, such as benzodioxin/benzodioxol, piperidine/piperazine, and pyrimidine cores. Key differences lie in substitution patterns and core ring systems.

Table 1: Structural Comparison of Compound A and Analogues
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Compound A Pyrimidine - 2-(Piperidin-4-yloxy) with benzodioxin-methyl
- 5-(1-methylpyrazole)
C₂₃H₂₅N₅O₃ 431.48 Benzodioxin, pyrazole, and piperidine-pyrimidine linkage N/A
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () Pyrimidine - 4-(Piperazinyl) with benzodioxol-methyl C₁₆H₁₈N₄O₂ 298.34 Benzodioxol, piperazine-pyrimidine direct linkage (no oxygen bridge)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidinone - 7-Piperazinyl
- 2-Benzodioxol
C₁₉H₁₈N₄O₃ 366.38 Fused pyridine-pyrimidinone core, benzodioxol, and piperazine substituents
4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one () Pyrimidine - 6-(4-Proxymethylpiperidinyl)
- 5-Nitro
- 4-Phenoxy-butanone
C₂₃H₂₉N₅O₅ 475.51 Nitro group, piperidine-proxymethyl, and ketone side chain

Key Structural and Functional Differences

Core Heterocycles: Compound A uses a simple pyrimidine core, whereas analogues in and feature fused pyrido-pyrimidinone or additional ketone functionalities. The pyrido-pyrimidinone core in may enhance planarity and binding affinity to aromatic protein pockets compared to Compound A’s pyrimidine .

Substituent Chemistry :

  • Compound A’s piperidin-4-yloxy group (with a benzodioxin-methyl side chain) contrasts with the piperazinyl linkage in , which lacks an oxygen bridge but retains the benzodioxol motif .
  • The 1-methylpyrazole in Compound A is unique; analogues in and substitute this with nitro groups or ketones, which may alter electronic properties and metabolic stability.

Crystallographic Data: The compound in crystallizes in an orthorhombic system (space group Pccn) with unit cell parameters a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å .

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